Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

Catalog No.
S15972792
CAS No.
M.F
C8H14ClNO2
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hy...

Product Name

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

IUPAC Name

methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-3-9-6(4-8)5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

FPKIOEOCIRUPEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCNC(C1)C2.Cl

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride is a bicyclic compound characterized by its unique structural configuration. Its molecular formula is C8H14ClNO2C_8H_{14}ClNO_2 with a molar mass of approximately 191.66 g/mol. This compound features a bicyclic framework that includes a nitrogen atom, contributing to its classification as an azabicyclic compound. The hydrochloride form indicates the presence of hydrochloric acid in its structure, which enhances its solubility in water and stability for various applications .

Typical for esters and nitrogen-containing compounds. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methyl 2-azabicyclo[3.1.1]heptane-5-carboxylic acid and methanol.
  • Nucleophilic Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.
  • Reduction Reactions: The carboxylate group can be reduced to an alcohol, altering the compound's reactivity and properties.

These reactions are significant for synthetic applications in organic chemistry and medicinal chemistry .

The biological activity of methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride has been explored in various studies, particularly its potential as a pharmacological agent. Preliminary investigations suggest that this compound may exhibit:

  • Antimicrobial Properties: Some derivatives of azabicyclic compounds have shown effectiveness against bacterial strains, indicating potential use in antibiotic development.
  • CNS Activity: Due to its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, suggesting possible applications in neuropharmacology.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride typically involves multi-step organic reactions:

  • Formation of Bicyclic Framework: Starting from suitable precursors such as cyclopentene derivatives, the bicyclic structure is formed through cyclization reactions.
  • Introduction of Carboxylate Group: The carboxylate group is introduced via esterification reactions using carboxylic acids and alcohols.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

These methods highlight the intricate synthetic pathways required to obtain this compound in pure form for research and industrial applications .

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride has several notable applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in treating infections or neurological disorders.
  • Chemical Research: It serves as an intermediate in organic synthesis, especially in creating more complex azabicyclic compounds.
  • Analytical Chemistry: Used as a reference standard in analytical methods for quality control and research purposes.

These applications underscore the compound's versatility within both academic and industrial settings .

Interaction studies involving methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride focus on its behavior in biological systems:

  • Drug Interaction Profiles: Investigating how this compound interacts with other drugs can provide insights into potential synergies or antagonistic effects.
  • Receptor Binding Studies: Understanding its affinity for specific receptors can elucidate its pharmacological profile and guide further development.

These studies are crucial for assessing safety and efficacy in potential therapeutic applications .

Several compounds share structural similarities with methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride, each possessing unique properties:

Compound NameCAS NumberKey Characteristics
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate1363381-51-4Different position of carboxylate group; lower molar mass (155.197 g/mol) .
2-Azabicyclo[2.2.1]heptan-5-en-3-one49805-30-3Contains a double bond; used as an intermediate in nucleoside synthesis .
Methyl 2-piperidinecarboxylate10382-99-9Similar nitrogen-containing structure; used in medicinal chemistry .

Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate; hydrochloride is unique due to its specific bicyclic structure and potential biological activities, distinguishing it from these similar compounds while also presenting opportunities for comparative studies in drug design and synthesis .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.0713064 g/mol

Monoisotopic Mass

191.0713064 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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